2-(2-Amino-5-(4-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol
Description
2-(2-Amino-5-(4-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyrimidine ring substituted with amino, methoxyphenoxy, and benzyloxy groups, making it a versatile molecule for chemical reactions and applications.
Properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-16-24(32-19-10-8-18(30-2)9-11-19)23(28-25(26)27-16)21-13-12-20(14-22(21)29)31-15-17-6-4-3-5-7-17/h3-14,29H,15H2,1-2H3,(H2,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDIDEYNVACCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)OC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(4-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Substitution Reactions:
Amination: The amino group can be introduced via reductive amination or through direct substitution using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-(4-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic and methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(2-Amino-5-(4-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(4-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol involves its interaction with molecular targets such as enzymes or receptors. The amino and phenolic groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-5-(4-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)aniline
- 2-(2-Amino-5-(4-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)benzene
Uniqueness
The uniqueness of 2-(2-Amino-5-(4-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxyphenoxy and benzyloxy groups on the pyrimidine ring allows for unique interactions and reactivity compared to other similar compounds.
Biological Activity
2-(2-Amino-5-(4-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring with various substituents, which may confer unique interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure
The chemical structure of the compound can be described by the following IUPAC name and molecular formula:
- IUPAC Name : 2-[2-amino-5-(4-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-(benzyloxy)phenol
- Molecular Formula : C25H23N3O4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of amino and phenolic groups allows for the formation of hydrogen bonds, while the aromatic rings engage in π-π interactions. These interactions can modulate enzyme activity and influence biochemical pathways.
Enzyme Inhibition
Recent studies have indicated that compounds structurally similar to this compound exhibit inhibitory effects on specific enzymes, particularly monoamine oxidase B (MAO-B). For instance, related benzothiazole derivatives have shown potent MAO-B inhibitory activity, which suggests that this compound may also possess similar properties. The inhibition of MAO-B is significant in the context of neurodegenerative diseases like Parkinson's disease .
Neuroprotective Effects
The neuroprotective potential of compounds with similar structures has been documented in various studies. For example, certain derivatives have demonstrated antioxidant properties and the ability to protect neuronal cells from oxidative stress. These effects are crucial for developing treatments aimed at neurodegenerative conditions .
Case Studies
- MAO-B Inhibition : A study evaluated the MAO-B inhibitory activity of several derivatives related to this compound. The most potent derivative exhibited an IC50 value of 0.062 µM, indicating strong inhibitory properties compared to known inhibitors like rasagiline .
- Neuroprotective Effects : Compounds similar to this compound have been tested for their ability to protect against neuroinflammation and oxidative damage in cellular models. These studies suggest that such compounds can mitigate neuronal damage, making them promising candidates for further research in neuroprotection .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
